2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
“2,5-Dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a chemical compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . It has a molecular weight of 150.1380 .
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine . Mono- and dinuclear platinum (II) coordination compounds of formula cis-[PtCl2(NH3)(dmtp)], where dmtp is 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, have also been synthesized .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . In related compounds, the same triazolopyrimidine ligand coordinates to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate .Chemical Reactions Analysis
The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine leads to the synthesis of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .Scientific Research Applications
Synthesis and Fungicidal Activities
Triazolopyrimidine derivatives have been synthesized and tested for their fungicidal activities, indicating their potential in agricultural chemistry for plant protection. The synthesis involves starting materials like 5-amino-1,2,4-triazole-3-carboxylic acid ester, and some of the synthesized compounds exhibit excellent fungicidal properties (Li De-jiang, 2008).
Antimicrobial Activity
Some triazolopyrimidine derivatives are synthesized through three-component reactions involving acetoacetanilides, aromatic aldehyde, and 5-aminotetrazole. These compounds have been characterized for their antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Владимир Леонидович Гейн et al., 2010).
Antiproliferative Agents
A novel series of triazolopyrimidine-6-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against different cancer cells. This research indicates the potential of triazolopyrimidine derivatives in the development of anticancer agents, demonstrating significant cytotoxic activity in various cancer cell lines (Xian-Sen Huo et al., 2021).
Supramolecular Chemistry
Triazolopyrimidine derivatives have been investigated for their ability to form hydrogen-bonded supramolecular assemblies. These studies provide insights into the structural and electronic properties of triazolopyrimidine-based ligands and their potential applications in the design of new materials with specific functionalities (M. Fonari et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
Similar compounds have been found to interact with their targets through a variety of mechanisms, including inhibitory actions .
Biochemical Pathways
Related compounds have been found to impact a variety of pathways, including those involved in inflammation and cell proliferation .
Result of Action
Related compounds have been found to exhibit a variety of effects, including anti-inflammatory and anti-proliferative actions .
properties
IUPAC Name |
2,5-dimethyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-8-4-6-11(7-5-8)13-12(14(16)21)9(2)17-15-18-10(3)19-20(13)15/h4-7,13H,1-3H3,(H2,16,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFPGJDRKHNDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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